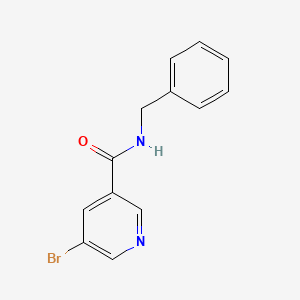
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Descripción general
Descripción
1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as 1-methyl-4-trifluoromethylsulfonylbenzene (1-MTFB) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water, alcohols, and other organic solvents. It is used in a variety of synthetic and analytical applications, such as synthesis of organic compounds, chromatographic separations, and as a reagent for organic transformations. 1-MTFB has a wide range of applications in the pharmaceutical, biotechnology, and environmental industries.
Aplicaciones Científicas De Investigación
1. Gas Solubility in Ionic Liquids
A study by Anthony et al. (2005) highlights the solubility of various gases, including benzene, in ionic liquids such as 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide. The research reports on the solubilities and associated Henry's constants, enthalpies, and entropies of absorption of these gases. It was found that benzene, among other gases, showed significant solubility and strong interactions with ionic liquids containing the bis(trifluoromethylsulfonyl) imide anion, indicating the anion's influence on gas solubilities (Anthony et al., 2005).
2. Formylation of Benzenes
Ohsawa et al. (2013) developed a method for the formylation of benzenes using silver trifluoromethanesulfonate (AgOTf) and dichloromethyl methyl ether. This process was shown to formylate various substituted benzenes effectively, even at very low temperatures, without affecting the protecting groups on the phenolic hydroxyl group. This study demonstrates the utility of trifluoromethylsulfonyl-based compounds in organic synthesis, particularly in the formylation of aromatic compounds (Ohsawa et al., 2013).
3. Solubility and Thermodynamic Analysis
Jian Xu et al. (2016) investigated the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents. The study presented data on solid-liquid equilibrium and solubility across different solvents, along with the use of thermodynamic models to describe these results. This research is vital for understanding the solubility characteristics of similar compounds and their potential applications in chemical processes (Jian Xu et al., 2016).
4. Aromatic Extraction with Ionic Liquids
Research by Calvar et al. (2013) evaluated ionic liquids, including those with trifluoromethylsulfonyl components, as solvents for extracting benzene or toluene from various hydrocarbons. This study shows the potential of ionic liquids in separating aromatic hydrocarbons, which can have significant implications in the field of green chemistry and solvent development (Calvar et al., 2013).
5. Synthesis and Spectroscopic Investigations
Govindasamy and Gunasekaran (2015) conducted a study on the synthesis and spectroscopic investigations of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. The research utilized quantum mechanical calculations and various spectroscopic techniques, providing insights into the molecular structure and properties of such compounds. This type of research is crucial for developing new materials and understanding their electronic and optical properties (Govindasamy & Gunasekaran, 2015).
Safety and Hazards
1-Methyl-4-(trifluoromethylsulfonyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
1-methyl-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROYVXGFZPCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358232 | |
| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383-10-8 | |
| Record name | 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)









![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)
